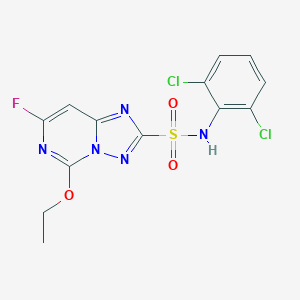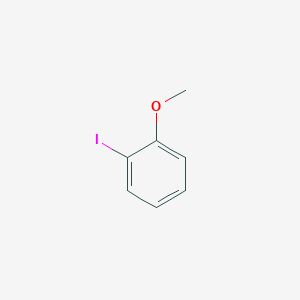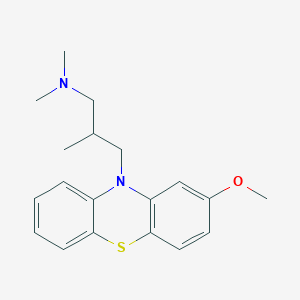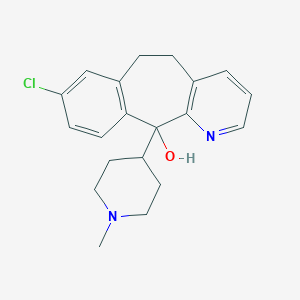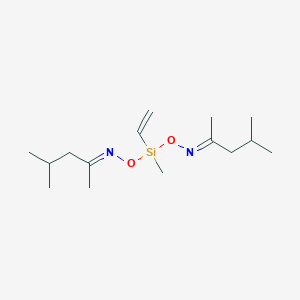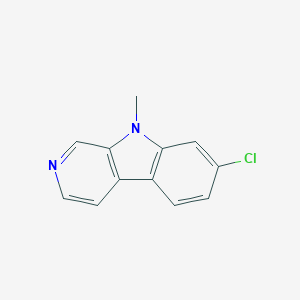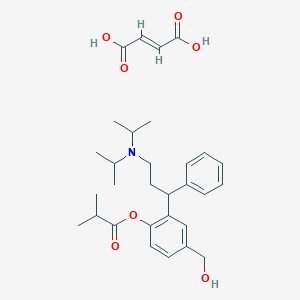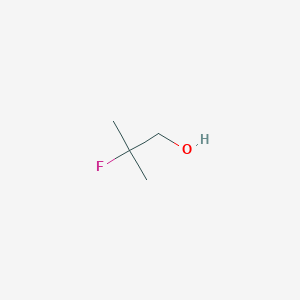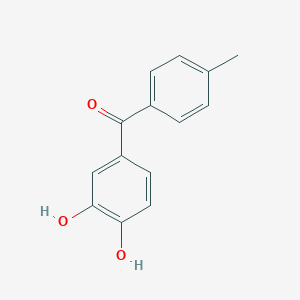
Desnitrotolcapone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tau-derived-hexapeptide 306VQIVYK311 aggregation inhibitors
Desnitrotolcapone and its related nitrocatechol derivatives, such as tolcapone and entacapone, have been explored for their potential in inhibiting the aggregation of tau-derived hexapeptides, which are implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that the nitrocatechol moiety is a critical pharmacophore in designing drugs to prevent tau aggregation, with tolcapone showing significant antiaggregation activity. These findings underscore the potential of desnitrotolcapone derivatives in developing new tau-aggregation inhibitors (Mohamed, Hoang, Jelokhani-Niaraki, Rao, 2013).
COMT Inhibitors in Neurological Disorders
Desnitrotolcapone derivatives, including tolcapone and entacapone, serve as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines like dopamine. Their inhibition is crucial in the treatment of Parkinson's disease, where they enhance the availability of dopamine by preventing its breakdown, thus offering a complementary therapy to levodopa. The development of these compounds, despite the absence of a nitro group, has been significant in understanding the balance between effective COMT inhibition and reducing potential hepatotoxicity associated with such drugs (Paulini, Lerner, Jakob‐Roetne, Zürcher, Borroni, Diederich, 2004).
Blood-Brain Barrier Permeable Nitrocatechol-Based COMT Inhibitors
Efforts to develop centrally active COMT inhibitors with reduced hepatotoxicity risk have led to the creation of new nitrocatechol derivatives that show potent inhibition of COMT and possess drug-like properties for crossing the blood-brain barrier. These derivatives are less toxic than tolcapone and entacapone and have a lower potential for hepatotoxicity, making them valuable in treating neurological disorders (Silva, Mohamed, Shakeri, Rao, Martínez-González, Perez, Martínez, Valente, Garrido, Uriarte, Serrão, Soares-da-Silva, Remião, Borges, 2016).
Propriétés
IUPAC Name |
(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSEKORCRKLMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desnitrotolcapone | |
CAS RN |
1391053-03-4 |
Source


|
| Record name | Desnitrotolcapone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESNITROTOLCAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

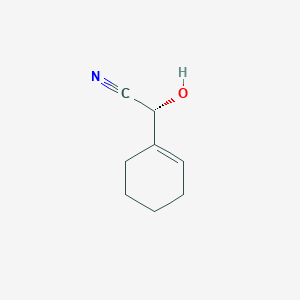
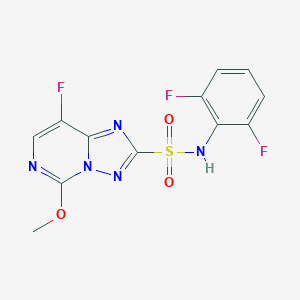
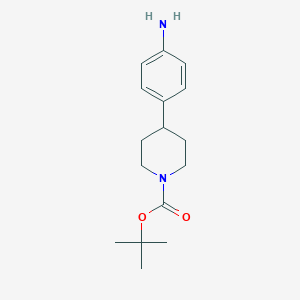
acetic acid](/img/structure/B129763.png)

